molecular formula C10H14N2O4 B2596423 3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1502323-65-0

3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2596423
CAS No.: 1502323-65-0
M. Wt: 226.232
InChI Key: LSBJRXUWLWNRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with an ethoxycarbonyl group and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the reaction of ethyl 4-bromobutanoate with 4-hydroxy-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired product after subsequent hydrolysis and purification steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or aldehyde.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxycarbonyl group and pyrazole ring play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid
  • 3-[4-(ethoxycarbonyl)piperazin-1-yl]butanoic acid

Uniqueness

3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-ethoxycarbonylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-16-10(15)8-5-11-12(6-8)7(2)4-9(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBJRXUWLWNRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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